An In-depth Technical Guide to 2-Methyl-4-(methylsulfonyl)benzoic Acid
An In-depth Technical Guide to 2-Methyl-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-(methylsulfonyl)benzoic acid (CAS No. 118939-09-6), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, outlines a detailed, field-proven synthetic protocol, and provides a thorough analysis of its characterization through modern analytical techniques. Furthermore, it explores the compound's significant role in the synthesis of high-value molecules and addresses critical safety and handling considerations. This guide is intended to be an essential resource for researchers and professionals engaged in organic synthesis and drug development, offering both foundational knowledge and practical insights to facilitate its effective use in research and manufacturing.
Introduction: A Versatile Building Block
2-Methyl-4-(methylsulfonyl)benzoic acid is a substituted aromatic carboxylic acid that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a methyl group, and a methylsulfonyl group, makes it an ideal precursor for the construction of complex molecular architectures.[2] The presence of the electron-withdrawing methylsulfonyl group and the electron-donating methyl group on the benzoic acid backbone imparts distinct reactivity and physicochemical properties, which are highly valuable in the design of bioactive molecules.
This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical applications, with a focus on empowering researchers to confidently and safely incorporate it into their synthetic workflows.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This section details the key characteristics of 2-Methyl-4-(methylsulfonyl)benzoic acid.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 118939-09-6 | [3] |
| Molecular Formula | C₉H₁₀O₄S | [4] |
| Molecular Weight | 214.24 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4] |
Note: Specific melting point, boiling point, and solubility data are not consistently reported in publicly available literature. It is recommended to determine these experimentally for specific batches.
Structural Representation
The molecular structure of 2-Methyl-4-(methylsulfonyl)benzoic acid is fundamental to its reactivity and function as a synthetic intermediate.
Caption: Chemical structure of 2-Methyl-4-(methylsulfonyl)benzoic acid.
Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic Acid: A Plausible and Detailed Protocol
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-(methylthio)benzoic acid
This step involves a Sandmeyer-type reaction, where the amino group of 2-methyl-4-aminobenzoic acid is converted to a methylthio group.
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-4-aminobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
-
Thiocyanation:
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In a separate flask, prepare a solution of potassium thiocyanate (1.2 equivalents) in water.
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Slowly add the cold diazonium salt solution to the potassium thiocyanate solution, keeping the temperature below 10°C. A precipitate of 2-methyl-4-thiocyanatobenzoic acid should form.
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-
Hydrolysis and Methylation:
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To the reaction mixture, add a solution of sodium sulfide (1.5 equivalents) in water and heat the mixture to reflux for 2-3 hours to hydrolyze the thiocyanate.
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Cool the reaction mixture and then add dimethyl sulfate (1.5 equivalents) dropwise. Stir at room temperature overnight to methylate the thiol.
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-
Work-up and Purification:
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Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude product.
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Filter the solid, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-4-(methylthio)benzoic acid.
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Step 2: Oxidation to 2-Methyl-4-(methylsulfonyl)benzoic acid
This step involves the selective oxidation of the methylthio group to a methylsulfonyl group.
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Reaction Setup:
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In a round-bottom flask, suspend 2-methyl-4-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid.
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-
Oxidation:
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Slowly add a 30% aqueous solution of hydrogen peroxide (2.5-3.0 equivalents) to the suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.
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Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
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-
Work-up and Purification:
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Pour the reaction mixture into a beaker of ice water to precipitate the product.
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Filter the white solid, wash thoroughly with water to remove acetic acid, and dry under vacuum.
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If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-Methyl-4-(methylsulfonyl)benzoic acid. The following section outlines the expected results from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons on the ring, and the methyl protons of the sulfonyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The methyl group attached to the aromatic ring should appear as a singlet around 2.5 ppm, and the methylsulfonyl protons as a singlet around 3.2 ppm. The acidic proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals will include the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the aromatic carbons (120-150 ppm), the methyl carbon on the ring (around 20 ppm), and the methylsulfonyl carbon (around 45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.
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S=O Stretch (Sulfonyl): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
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C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
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C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the deprotonated ion [M-H]⁻ at m/z 213.2 in negative ion mode or as the protonated ion [M+H]⁺ at m/z 215.2 in positive ion mode.
Applications in Drug Development and Agrochemicals
2-Methyl-4-(methylsulfonyl)benzoic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structural motifs are found in several pharmaceutical and agrochemical compounds.
Potential Role as a Precursor to Etoricoxib
While direct evidence is limited in the readily available literature, the structure of 2-Methyl-4-(methylsulfonyl)benzoic acid strongly suggests its potential as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib . The core structure of Etoricoxib contains a 4-(methylsulfonyl)phenyl group, which could be derived from this benzoic acid derivative through a series of well-established synthetic transformations. The synthesis of Etoricoxib often involves the coupling of a substituted pyridine derivative with a phenylacetic acid or a related precursor bearing the 4-(methylsulfonyl)phenyl moiety.[5]
Utility in Agrochemical Synthesis
Substituted benzoic acid derivatives containing a methylsulfonyl group are known intermediates in the preparation of certain herbicides.[6] The specific substitution pattern of 2-Methyl-4-(methylsulfonyl)benzoic acid makes it a candidate for the development of new agrochemicals with potentially enhanced efficacy and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Methyl-4-(methylsulfonyl)benzoic acid.
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General Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area and avoid the formation of dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields or goggles.[5]
-
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is 2-8°C.[4]
-
Incompatible Materials: Strong oxidizing agents.[1]
Conclusion
2-Methyl-4-(methylsulfonyl)benzoic acid is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical synthesis. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a framework for its analytical characterization. By understanding the fundamental chemistry and practical applications of this compound, researchers and drug development professionals can better leverage its potential in the creation of novel and impactful molecules. The information presented herein, grounded in established chemical principles and available data, serves as a robust resource for the scientific community.
References
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Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
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European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]
- Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3773-3777.
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]
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